molecular formula C9H14O B15314522 {Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol

{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol

Cat. No.: B15314522
M. Wt: 138.21 g/mol
InChI Key: IFKZMOUWEJGIMI-UHFFFAOYSA-N
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Description

{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol typically involves the formation of the dispiro structure through a series of cyclization reactions. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiro rings. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the alcohol from the ketone.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dispiro structure may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
  • Dispiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.

Uniqueness

{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

dispiro[2.0.34.13]octan-6-ylmethanol

InChI

InChI=1S/C9H14O/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7,10H,1-6H2

InChI Key

IFKZMOUWEJGIMI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC23CC(C3)CO

Origin of Product

United States

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